Teneligliptin hydrobromide

Beschreibung

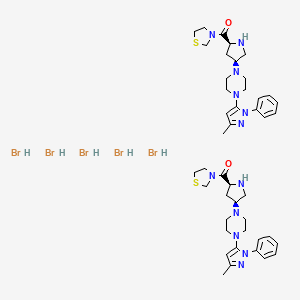

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-MAYGPZJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238219 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906093-29-6 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teneligliptin Hydrobromide: Mechanisms of Action in Non-Diabetic Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-independent models, are primarily centered around anti-inflammatory, anti-oxidative, and vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader range of pathologies.

This technical guide provides an in-depth exploration of the mechanisms of action of teneligliptin hydrobromide in non-diabetic contexts, focusing on its impact on the cardiovascular, renal, and neurological systems. It synthesizes data from key experimental studies, details relevant methodologies, and visualizes complex signaling pathways to support further research and development.

Core Mechanism: DPP-4 Inhibition and GLP-1 Enhancement

The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease expressed on the surface of various cells, including endothelial and immune cells, and also circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering action.[6][7]

Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.

Pleiotropic Effects in Non-Diabetic Models

Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate inflammation, oxidative stress, and endothelial dysfunction.

Cardiovascular Protection

Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), effects that contribute to reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and inflammation.[8]

Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling pathway.[11]

Caption: Teneligliptin's anti-inflammatory signaling pathways.

Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function, an effect observed independently of glucose control.[12][13] In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduced reactive oxygen species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial function, and decreases circulating markers of oxidative stress in patients with T2DM and chronic kidney disease (CKD).[12][13]

Renoprotection

Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been shown to favorably impact kidney morphology and function through hemodynamic stabilization and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-1α/CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease, independent of changes in glycemic control.[15][16]

Neuroprotection

Teneligliptin's protective actions extend to the central nervous system. In a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage.[17] The key mechanism identified was the preservation of blood-brain barrier integrity. Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability by upregulating the expression of the tight junction protein occludin.[17] This effect was mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells.[17]

Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to mechanisms beyond simple glucose reduction.[18]

Caption: Neuroprotective signaling pathway of Teneligliptin.

Metabolic Effects in Non-Diabetic Obesity

A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results demonstrated that treatment with teneligliptin led to significant improvements in several non-glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance (as measured by HOMA-IR), alongside an increase in GLP-1 levels.[5][19] These findings suggest a potential role for teneligliptin in managing metabolic syndrome components, even in the absence of diabetes.[5][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from cited experimental and clinical studies.

Table 1: Effects on Cardiovascular and Inflammatory Markers

| Parameter | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | HUVECs (High Glucose) | Teneligliptin 3.0 µmol/L | Significant reduction vs. high glucose control | [14] |

| 8-OH-dG Levels | HUVECs (High Glucose) | Teneligliptin + GLP-1 | Significant reduction vs. high glucose control | [14] |

| Reactive Hyperemia Index (RHI) | T2DM patients with CKD | Switch to Teneligliptin (24 wks) | Significant improvement from 1.49 to 1.55 (P < 0.01) | [12] |

| d-ROMs (Oxidative Stress) | T2DM patients with CKD | Switch to Teneligliptin (24 wks) | Significant decrease from 399.8 to 355.5 U.CARR (P < 0.01) | [12] |

| IL-1β, IL-6, TNF-α mRNA | Human U937 Macrophages (LPS-stimulated) | Teneligliptin (5-10 nmol/L) | Dose-dependent suppression of LPS-induced increase | [11] |

| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in infarct volume vs. MCAO control |[17] |

Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals

| Parameter | Model | Treatment | Duration | Result (Mean Difference vs. Placebo) | Reference |

|---|---|---|---|---|---|

| Body Weight | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -3.09 kg (P = 0.043) | [5] |

| HOMA-IR | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -0.9 (P < 0.001) | [5] |

| Triglycerides | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -29.37 mg/dL (P < 0.001) | [5] |

| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42 pg/mL |[5] |

Experimental Protocols

In Vitro Endothelial Cell Inflammation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[14]

-

Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose (HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and metabolic memory.[14]

-

Treatment: During the culture period, cells were treated with Teneligliptin (3.0 µmol/L), either alone or in combination with an acute dose of GLP-1 (50 nmol/L).[14]

-

Key Assays:

In Vivo Ischemic Stroke Model

-

Animal Model: Male C57BL/6 mice.[17]

-

Intervention: Middle Cerebral Artery Occlusion (MCAO) was induced to simulate ischemic stroke.[17]

-

Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two weeks prior to the MCAO procedure.[17]

-

Key Assays:

-

Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[17]

-

Neurological Deficit Score: Assessed on a standardized scale to quantify motor and sensory deficits.[17]

-

Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the brain parenchyma.[17]

-

Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERK5, and KLF2.[17]

-

Caption: Experimental workflow for the in vivo MCAO stroke model.

Conclusion

The mechanism of action of this compound in non-diabetic models is multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key among these are the suppression of critical inflammatory pathways like the NLRP3 inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in experimental models, independent of glycemic changes. The findings from studies in non-diabetic obese subjects further suggest a potential role in managing broader metabolic dysregulation. This evidence collectively positions teneligliptin as a compound of interest for therapeutic applications beyond T2DM, warranting further investigation in conditions where inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.

References

- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]

- 4. dovepress.com [dovepress.com]

- 5. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Anti-Diabetic Agents in Non-Diabetic Kidney Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teneligliptin : expectations for its pleiotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rjdnmd.org [rjdnmd.org]

Teneligliptin Hydrobromide: A Comprehensive Analysis of its Crystal Structure and Polymorphism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic forms, are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a detailed analysis of the known crystal structures and polymorphic forms of teneligliptin hydrobromide. It consolidates quantitative data from various analytical techniques, outlines detailed experimental protocols for their characterization, and presents visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hydrobromide, is an oral hypoglycemic agent.[1] Its therapeutic efficacy is derived from the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The solid-state chemistry of this compound is complex, with the existence of both crystalline and amorphous forms, as well as different hydrated and hydrobromide salt forms. A thorough understanding and control of these forms are essential for ensuring consistent product quality and therapeutic performance.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). The resulting increased levels of active GLP-1 and GIP lead to the stimulation of insulin secretion from pancreatic β-cells and the suppression of glucagon secretion from pancreatic α-cells, ultimately contributing to lower blood glucose levels.

Caption: Signaling pathway of Teneligliptin's DPP-4 inhibition.

Polymorphism in this compound

The solid-state landscape of this compound is characterized by the existence of multiple polymorphic forms, including crystalline and amorphous states. These different forms can exhibit distinct physicochemical properties. The known forms include an amorphous form and crystalline Forms A, B, and C, which have been identified for both teneligliptin 2.0 hydrobromide and 2.5 hydrobromide hydrates.

Amorphous this compound

An amorphous form of teneligliptin 2.5 hydrobromide has been reported.[3] Amorphous solids lack the long-range ordered structure of crystalline materials, which can lead to higher solubility and faster dissolution rates, but potentially lower stability.

Crystalline Forms of this compound

Several crystalline polymorphs of this compound have been identified, designated as Form A, Form B, and Form C.[4] These forms are typically associated with the 2.0 or 2.5 hydrobromide hydrate. The specific crystalline form obtained can depend on the crystallization conditions, such as the solvent system and temperature.

Quantitative Data Presentation

The different polymorphic forms of this compound can be distinguished by their unique analytical signatures. The following tables summarize the key characterization data. (Note: The quantitative data presented below is illustrative and based on descriptions and figures in patent literature. For precise values, direct analysis of the specific polymorphic form is required.)

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (°) |

| Amorphous | Broad halo, no distinct peaks |

| Crystalline Form A | Distinct peaks, specific 2θ values not publicly detailed |

| Crystalline Form B | Distinct peaks, specific 2θ values not publicly detailed |

| Crystalline Form C | Distinct peaks, specific 2θ values not publicly detailed |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Polymorphs

| Polymorphic Form | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Enthalpy of Fusion (J/g) |

| Amorphous | No sharp melting point, may show a glass transition | - | - |

| Crystalline Form A | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |

| Crystalline Form B | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |

| Crystalline Form C | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |

| Teneligliptin (unspecified form) | - | ~203[5] | - |

Table 3: Thermogravimetric Analysis (TGA) Data for this compound Hydrate

| Form | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Amorphous (from hydrate) | Onset of decomposition may vary | Variable | Loss of residual solvent/water, followed by decomposition |

| Hydrate (general) | Up to ~150 | Corresponds to water content | Loss of water of hydration |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate characterization of polymorphic forms.

Preparation of Polymorphic Forms

Caption: Workflow for the preparation of different polymorphic forms.

-

Amorphous Form Preparation: The amorphous form of teneligliptin 2.5 hydrobromide can be prepared from its hydrate by methods such as rotary evaporation from a solution in water, methanol, or ethanol, spray drying, or freeze-drying.[3][6]

-

Crystalline Forms A, B, and C Preparation: Crystalline forms A, B, and C of teneligliptin 2.0 hydrobromide have been prepared by recrystallization of teneligliptin 2.0 hydrobromide Form A from 2% aqueous ethanol at different temperatures (e.g., ~30°C for Form B and ~20°C for Form C).[4]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline or amorphous nature of the sample and to characterize the specific polymorphic form based on its unique diffraction pattern.

Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Pack the powdered sample into a sample holder, ensuring a flat and level surface.

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/minute.

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the angular positions (2θ) and intensities of the diffraction peaks.

-

Compare the resulting diffractogram with reference patterns for known polymorphs of this compound to identify the form. An amorphous form will be indicated by a broad halo with no sharp peaks.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the sample, such as melting point, enthalpy of fusion, and glass transition temperature, which are characteristic of a specific polymorphic form.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

Data Collection:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a constant rate of 10°C/minute up to a final temperature of 250°C.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/minute.

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of endothermic (melting) or exothermic (crystallization) events.

-

For amorphous materials, identify the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the sample and to quantify the amount of volatile components, such as water or residual solvents.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

Data Collection:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a constant rate of 10°C/minute up to a final temperature of 300°C.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/minute.

Data Analysis:

-

Analyze the resulting TGA curve to determine the temperature at which weight loss occurs and the percentage of weight loss.

-

Correlate the weight loss to the loss of water of hydration or residual solvents.

Conclusion

The polymorphic landscape of this compound is multifaceted, encompassing both amorphous and multiple crystalline forms. A comprehensive understanding and rigorous characterization of these solid-state forms are indispensable for the development of stable, safe, and effective pharmaceutical products. The data and methodologies presented in this technical guide provide a foundational framework for researchers and drug development professionals to navigate the complexities of this compound's solid-state chemistry, ensuring the consistent quality and therapeutic performance of this vital antidiabetic agent. Further research to fully elucidate the crystal structures and interconversion pathways of the different polymorphs will be invaluable to the pharmaceutical industry.

References

- 1. Teneligliptin Hydrobromide | 906093-29-6 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rigaku.com [rigaku.com]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

Teneligliptin Hydrobromide: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. Recent research has unveiled intriguing connections between metabolic disorders, like type 2 diabetes, and the pathogenesis of these neurological conditions. This has spurred investigation into the neuroprotective potential of anti-diabetic medications. Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a promising candidate. By preventing the degradation of glucagon-like peptide-1 (GLP-1), teneligliptin enhances insulin secretion and improves glycemic control.[1] Beyond its effects on glucose metabolism, preclinical studies suggest that teneligliptin may exert beneficial effects on key pathways implicated in neurodegeneration, including neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of teneligliptin's effects on neurodegenerative disease pathways, presenting key experimental data and methodologies to inform further research and development in this critical area.

Core Neuroprotective Mechanisms of Teneligliptin

Teneligliptin's neuroprotective effects are believed to be multifactorial, primarily stemming from its role as a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones, most notably GLP-1. By inhibiting DPP-4, teneligliptin increases the bioavailability of GLP-1, which in turn can cross the blood-brain barrier and exert direct effects on neural cells. The neuroprotective actions are thought to be mediated through several interconnected pathways:

-

Reduction of Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Teneligliptin has been shown to suppress the production of pro-inflammatory cytokines in the brain.[2][4]

-

Amelioration of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leads to cellular damage. Teneligliptin has demonstrated the ability to mitigate oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.[2][3]

-

Inhibition of Endoplasmic Reticulum (ER) Stress: The ER is crucial for protein folding and cellular homeostasis. Prolonged ER stress can trigger apoptotic cell death. Teneligliptin has been found to alleviate ER stress in neuronal contexts.[2][4]

-

Modulation of Apoptotic Pathways: By mitigating cellular stressors, teneligliptin can influence the expression of proteins involved in programmed cell death, promoting neuronal survival.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of teneligliptin on diabetes-related cognitive impairment in a db/db mouse model.

Table 1: Effects of Teneligliptin on Behavioral Outcomes in db/db Mice

| Behavioral Test | Parameter | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |

| Morris Water Maze | Escape Latency (s) | 21.4 | 22.7 | 38.9 | 29.3 |

| Time in Platform Quadrant (s) | ~18.0 | ~18.0 | 10.8 | 16.2 | |

| Number of Platform Crossings | 3.5 | 3.4 | 1.3 | 2.5 | |

| Y-Maze Test | Time Spent in New Arm (s) | 148.2 | 152.4 | 75.4 | 107.2 |

| Percentage of Alternations (%) | 52.3 | 55.1 | 32.9 | 44.7 | |

| Fear Conditioning Test | Freezing Index (%) | Not specified | Not specified | Not specified | 40.7% improvement |

Data extracted from Yuan et al., 2023.[1][5]

Table 2: Effects of Teneligliptin on Neuroinflammation and Oxidative Stress in the Hippocampus of db/db Mice

| Marker Type | Marker | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |

| Inflammatory Cytokines | IL-1β (pg/mg protein) | 32.4 | 33.8 | 77.4 | 57.3 |

| MCP-1 (ng/mg protein) | ~400.0 | ~400.0 | 702.5 | 569.8 | |

| IL-6 (pg/mg protein) | 54.9 | 56.3 | 114.7 | 71.5 | |

| Oxidative Stress | MDA level | Not specified | Not specified | Markedly increased | Markedly repressed |

| SOD activity (U/mg protein) | 42.3 | 43.7 | 21.5 | 33.6 |

Data extracted from Yuan et al., 2023.[1][5]

Table 3: Effects of Teneligliptin on Biochemical and Molecular Markers in db/db Mice

| Marker Type | Marker | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |

| Biochemical Indexes | Total Cholesterol (mM) | ~3.6 | ~3.6 | 6.18 | 4.92 |

| Triglycerides (mM) | 1.25 | 1.33 | 3.46 | 2.52 | |

| LDL-C (mM) | Not specified | Slightly altered | Notably elevated | Dramatically declined | |

| NLRP3 Inflammasome | TXNIP, ASC, NLRP3 protein levels | Baseline | Baseline | Significantly increased | Notably suppressed |

| ER Stress Markers | GRP78, CHOP, p-PERK, p-IRE1α, ATF6 protein levels | Baseline | Baseline | Significantly increased | Notably inhibited |

Data extracted from Yuan et al., 2023.[1][5]

Experimental Protocols

This section details the methodologies employed in the key preclinical studies cited, providing a framework for replication and further investigation.

Animal Model and Drug Administration

-

Animal Model: Male db/db mice, a model of type 2 diabetes, and their non-diabetic littermates (db/m) were used.

-

Drug Administration: Teneligliptin was administered orally at a dose of 60 mg/kg/day for 10 consecutive weeks.[6]

Behavioral Assessments

-

Morris Water Maze (MWM): This test was used to assess spatial learning and memory. The maze consisted of a circular pool filled with opaque water. A hidden platform was placed in one quadrant. Mice were trained to find the platform from different starting positions. Escape latency, time spent in the target quadrant, and the number of platform crossings were recorded.

-

Y-Maze Test: This test was used to evaluate short-term spatial working memory. The maze consisted of three arms. The time spent in the novel arm and the percentage of spontaneous alternations were measured.

-

Fear Conditioning Test: This test was used to assess fear-associated memory. The freezing index of the mice was recorded in response to a conditioned stimulus.

Biochemical and Molecular Analyses

-

Measurement of Inflammatory Cytokines: The levels of IL-1β, MCP-1, and IL-6 in the hippocampus were quantified using real-time polymerase chain reaction (RT-PCR) for mRNA expression and enzyme-linked immunosorbent assay (ELISA) for protein levels.

-

Assessment of Oxidative Stress: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and superoxide dismutase (SOD) activity, an antioxidant enzyme, were measured in hippocampal tissue using commercial kits.

-

Western Blot Analysis: Protein levels of key components of the NLRP3 inflammasome (TXNIP, ASC, NLRP3) and ER stress pathways (GRP78, CHOP, p-PERK, p-IRE1α, ATF6) were determined by Western blot analysis of hippocampal lysates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of teneligliptin and a typical experimental workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that teneligliptin hydrobromide holds significant promise as a therapeutic agent for neurodegenerative diseases. Its ability to modulate key pathological pathways, including neuroinflammation, oxidative stress, and ER stress, provides a solid foundation for its neuroprotective effects. The quantitative data from preclinical models demonstrates a clear and measurable impact on both behavioral and molecular endpoints.

For researchers and drug development professionals, the detailed experimental protocols and pathway diagrams offer a roadmap for future investigations. Key areas for further research include:

-

Elucidation of Specific Molecular Targets: While the general pathways are understood, the precise molecular interactions of teneligliptin and its downstream effectors in the central nervous system require further clarification.

-

Long-term Efficacy and Safety Studies: The long-term effects of teneligliptin on the progression of neurodegenerative diseases need to be assessed in chronic animal models.

-

Clinical Trials in Neurodegenerative Disease Populations: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients with Alzheimer's, Parkinson's, and other related disorders.

The repurposing of existing drugs like teneligliptin offers an accelerated path to new treatments for these devastating diseases. The data and methodologies outlined herein provide a critical resource to advance this important area of research.

References

- 1. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]

- 6. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Teneligliptin Hydrobromide in Organoid Culture Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoid technology has emerged as a powerful platform for disease modeling, drug discovery, and regenerative medicine. The successful culture and maintenance of these three-dimensional, self-organizing structures that mimic native organ architecture and function are critically dependent on a finely tuned microenvironment. This technical guide explores the hypothesized role of Teneligliptin hydrobromide, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in supporting and enhancing organoid culture systems. By increasing the local concentration of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), Teneligliptin is proposed to foster a more robust and physiologically relevant organoid development through the modulation of key signaling pathways and the mitigation of cellular stress. This document provides a theoretical framework, including detailed experimental protocols and data presentation formats, to investigate the potential benefits of Teneligliptin in organoid research.

Introduction: The Rationale for Teneligliptin in Organoid Culture

This compound is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones.[1] The primary mechanism of action of Teneligliptin involves elevating the levels of active GLP-1 and GIP, which are crucial for glucose homeostasis.[1] Beyond its established role in managing type 2 diabetes, evidence suggests that Teneligliptin possesses pleiotropic effects, including antioxidant and anti-inflammatory properties.[2][3][4][5][6][7]

Organoid cultures, derived from pluripotent or adult stem cells, rely on a complex interplay of signaling molecules to direct self-organization and differentiation. Key pathways governing intestinal stem cell maintenance and differentiation include Wnt, Notch, and BMP signaling.[8][9][10] Notably, GLP-2, a substrate of DPP-4, has been demonstrated to promote the growth of intestinal organoids, suggesting a direct link between incretin signaling and intestinal stem cell proliferation.[11][12] Furthermore, chronic inflammation and oxidative stress can be detrimental to the health and viability of organoid cultures.[13]

This guide hypothesizes that the inclusion of this compound in organoid culture media could:

-

Enhance organoid growth and budding: By increasing local concentrations of GLP-2, which is known to stimulate intestinal stem cell proliferation.[11][12]

-

Improve organoid viability and longevity: Through its antioxidant effects, mitigating cellular damage from reactive oxygen species (ROS).[2][3][4]

-

Modulate differentiation pathways: By influencing key signaling cascades through GLP-1 receptor activation.

-

Reduce culture variability: By creating a more stable and supportive microenvironment through its anti-inflammatory properties.[5][6][14]

Proposed Mechanism of Action of Teneligliptin in Organoid Systems

Teneligliptin's primary effect is the inhibition of the DPP-4 enzyme. In the context of an organoid culture, where various cell types may secrete incretins, this leads to an increased local concentration of active GLP-1 and GLP-2. These peptides then bind to their respective receptors on the surface of organoid cells, initiating downstream signaling cascades that are beneficial for organoid development.

Caption: Proposed mechanism of Teneligliptin in organoid culture.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of Teneligliptin on intestinal and pancreatic organoid cultures.

General Organoid Culture

-

Intestinal Organoid Culture: Intestinal crypts are isolated from murine or human tissue and embedded in Matrigel. The standard culture medium consists of Advanced DMEM/F12 supplemented with EGF, Noggin, R-spondin1, N2, B27, and Primocin.

-

Pancreatic Organoid Culture: Pancreatic ductal fragments are isolated and cultured in Matrigel. The medium is typically composed of AdDMEM/F12 supplemented with EGF, Noggin, R-spondin1, FGF10, Nicotinamide, Gastrin, and A83-01.

Teneligliptin Treatment Protocol

-

Preparation of Teneligliptin Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

-

Treatment Groups:

-

Control Group: Standard organoid culture medium with a vehicle control (DMSO at the same final concentration as the treatment groups).

-

Teneligliptin Treatment Groups: Standard organoid culture medium supplemented with Teneligliptin at final concentrations of 1 µM, 5 µM, and 10 µM. These concentrations are based on effective ranges observed in other in vitro studies.[15]

-

-

Dosing Regimen: Add Teneligliptin or vehicle to the culture medium at each medium change (typically every 2-3 days).

-

Duration of Experiment: Culture organoids for at least 7-14 days to observe effects on growth, budding, and differentiation.

Endpoint Analyses

-

Organoid Growth and Morphology Assessment:

-

Capture brightfield images of organoids daily.

-

Measure the diameter and count the number of buds per organoid using image analysis software (e.g., ImageJ).

-

-

Cell Viability Assay:

-

Use a luminescence-based cell viability assay (e.g., CellTiter-Glo® 3D) at different time points to quantify ATP levels as an indicator of viable cells.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from organoids.

-

Perform reverse transcription and qRT-PCR to analyze the expression of genes related to:

-

Stemness: Lgr5, Olfm4

-

Proliferation: Ki67

-

Differentiation (Intestinal): Vil1 (enterocytes), Muc2 (goblet cells), ChgA (enteroendocrine cells)

-

Differentiation (Pancreatic): Krt19 (ductal), Ins (beta cells), Gcg (alpha cells)

-

Antioxidant Response: Nrf2, HO-1

-

Inflammation: IL-6, TNF-α

-

-

-

Immunofluorescence and Confocal Microscopy:

-

Fix, permeabilize, and stain whole organoids for key protein markers (e.g., Lgr5, Ki67, differentiation markers).

-

Visualize protein expression and localization using confocal microscopy.

-

Caption: Experimental workflow for investigating Teneligliptin's effects.

Hypothetical Data Presentation

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experiments, illustrating the potential positive effects of Teneligliptin on organoid cultures.

Table 1: Effect of Teneligliptin on Intestinal Organoid Growth and Budding (Day 7)

| Treatment Group | Average Diameter (µm) | Average Bud Count per Organoid |

| Control (Vehicle) | 150 ± 25 | 4 ± 1 |

| Teneligliptin (1 µM) | 180 ± 30 | 6 ± 2 |

| Teneligliptin (5 µM) | 220 ± 35 | 8 ± 2 |

| Teneligliptin (10 µM) | 215 ± 40 | 7 ± 3 |

Table 2: Relative Gene Expression in Pancreatic Organoids Treated with Teneligliptin (Day 14)

| Gene | Control (Vehicle) | Teneligliptin (5 µM) | Fold Change |

| Lgr5 | 1.0 | 1.8 | 1.8 |

| Ki67 | 1.0 | 1.5 | 1.5 |

| Ins | 1.0 | 2.2 | 2.2 |

| Nrf2 | 1.0 | 2.5 | 2.5 |

| TNF-α | 1.0 | 0.4 | -2.5 |

Signaling Pathways and Logical Relationships

The pro-survival and pro-growth effects of Teneligliptin in organoid cultures can be attributed to its influence on several interconnected signaling pathways. The primary pathway involves the inhibition of DPP-4 and the subsequent activation of GLP-1 and GLP-2 receptors.

Caption: Key signaling pathways modulated by Teneligliptin.

Conclusion and Future Directions

This technical guide outlines a comprehensive, albeit hypothetical, framework for investigating the role of this compound in organoid culture systems. Based on its known mechanism of action as a DPP-4 inhibitor and its documented antioxidant and anti-inflammatory properties, there is a strong scientific rationale to suggest that Teneligliptin could serve as a valuable supplement in organoid media to promote growth, viability, and physiological relevance.

Future research should focus on validating these hypotheses through rigorous experimentation as detailed in the proposed protocols. Such studies would not only elucidate the direct effects of Teneligliptin on organoid development but could also pave the way for its broader application in enhancing the robustness and reproducibility of organoid-based models for disease research and therapeutic screening. The potential to improve the quality of organoid cultures has significant implications for advancing our understanding of human biology and accelerating the translation of research findings into clinical practice.

References

- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Handok demonstrates Tenelia’s antioxidant effect < Pharma < Article - KBR [koreabiomed.com]

- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. netrf.org [netrf.org]

- 9. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of hormones on intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro DPP-4 Inhibition Assay for Teneligliptin Hydrobromide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay tailored for the evaluation of Teneligliptin hydrobromide. It includes a detailed experimental protocol, quantitative inhibitory data, and diagrams illustrating the mechanism of action and experimental workflow.

Introduction: Teneligliptin and DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1] It inactivates key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating insulin and glucagon secretion.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[3]

Teneligliptin is a potent, competitive, and long-acting third-generation DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus.[4][5] Its unique chemical structure allows for strong and selective binding to the DPP-4 enzyme.[2] This guide details the standard in vitro fluorometric assay used to determine its inhibitory potency.

Mechanism of Action of Teneligliptin

Teneligliptin exerts its therapeutic effect by preventing the degradation of incretin hormones.[2] Upon food intake, GLP-1 and GIP are released from the gut, stimulating insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells in a glucose-dependent manner.[4][5] DPP-4 rapidly degrades these hormones. Teneligliptin inhibits this enzymatic degradation, prolonging the activity of GLP-1 and GIP, which ultimately leads to lower blood glucose levels.

Quantitative Inhibitory Data

Teneligliptin has demonstrated high potency against DPP-4 from various sources in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Enzyme Source | Inhibitor | Reported IC50 Value (nM) | Reference |

| Recombinant Human DPP-4 | Teneligliptin | 0.889 | [6][7][8] |

| Human Plasma | Teneligliptin | 1.75 | [6][7][8] |

| Rat Plasma | Teneligliptin | 1.35 | [6][8] |

| Recombinant Human DPP-4 | This compound | 0.37 | [9] |

| Rat DPP-4 | This compound | 0.29 | [9] |

In Vitro DPP-4 Inhibition Assay Protocol

This section provides a detailed methodology for a fluorometric-based in vitro assay to determine the inhibitory activity of this compound against DPP-4.

4.1. Principle of the Assay

The assay measures the activity of the DPP-4 enzyme by utilizing a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][10] The DPP-4 enzyme cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[1] The rate of fluorescence increase is directly proportional to the DPP-4 activity. When an inhibitor like Teneligliptin is present, the rate of substrate cleavage decreases, resulting in a reduced fluorescence signal. The inhibitory activity is quantified by measuring the fluorescence intensity over time using a microplate reader.[11][12]

4.2. Materials and Reagents

-

Inhibitor: this compound Hydrate

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[1]

-

Solvent: Dimethyl sulfoxide (DMSO) or Assay Buffer for dissolving inhibitors[1][6]

-

Equipment: 96-well black microplate, fluorescence microplate reader (Ex/Em = 350-360/450-465 nm), incubator (37°C), multichannel pipettes.[1][10]

4.3. Experimental Workflow The general workflow involves preparing the reagents, setting up the reaction plate with controls and test compounds, initiating the enzymatic reaction, and measuring the output.

4.4. Detailed Experimental Protocol

-

Reagent Preparation:

-

Teneligliptin and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in Assay Buffer to achieve 4 times the final desired concentrations in the assay. Prepare a similar dilution series for the positive control, Sitagliptin.[13]

-

DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme stock with cold Assay Buffer to the desired working concentration (e.g., to yield a final concentration of 50 pM in the well).[14] Keep the enzyme solution on ice.[10]

-

Substrate Solution: Dilute the Gly-Pro-AMC stock solution with Assay Buffer to the desired working concentration. Protect the solution from light.[15]

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: Set up the reaction in a 96-well black plate in triplicate, including wells for:

-

Enzyme Control (100% Activity): 25 µL Assay Buffer + 50 µL Enzyme Solution.

-

Test Inhibitor: 25 µL of diluted Teneligliptin solution + 50 µL Enzyme Solution.[11][15]

-

Positive Control: 25 µL of diluted Sitagliptin solution + 50 µL Enzyme Solution.

-

Blank (No Enzyme): 25 µL Assay Buffer + 50 µL Assay Buffer.

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate for 10 minutes at 37°C.[12][15] This allows the inhibitor to bind to the enzyme before the substrate is added.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells, bringing the total volume to 100 µL.[14]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode, recording data every minute for 15 to 30 minutes.[11][15] Ensure the readings fall within the linear range of the instrument.

-

4.5. Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).[12]

-

Correct for Background: Subtract the average reaction rate of the 'Blank' wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of Teneligliptin:

-

% Inhibition = [ (Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl ] * 100

-

-

Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the Teneligliptin concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Teneligliptin that causes 50% inhibition of DPP-4 activity.

This comprehensive guide provides the necessary framework for successfully performing and interpreting the in vitro DPP-4 inhibition assay for Teneligliptin, a critical step in understanding its pharmacological profile.

References

- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. amberlife.net [amberlife.net]

- 4. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]

- 5. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. oatext.com [oatext.com]

- 15. content.abcam.com [content.abcam.com]

The Impact of Teneligliptin Hydrobromide on Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves the prevention of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), degradation, thereby enhancing glucose-dependent insulin secretion. Emerging evidence reveals that the therapeutic efficacy of teneligliptin extends beyond glycemic control, implicating a complex interplay with various cellular signaling cascades. These pleiotropic effects contribute to its beneficial cardiovascular and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by teneligliptin, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

Teneligliptin competitively and reversibly inhibits the serine protease DPP-4, which is responsible for the rapid inactivation of incretin hormones. By stabilizing GLP-1 and GIP, teneligliptin potentiates their downstream effects, primarily in the pancreatic islets.

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that culminates in enhanced glucose-stimulated insulin secretion. This process is primarily mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), both of which play crucial roles in the exocytosis of insulin-containing granules.[1]

Quantitative Data: DPP-4 Inhibition

| Parameter | Value | Enzyme Source | Reference |

| IC50 | ~1 nmol/L | Human Plasma, Rat Plasma, Human Recombinant DPP-4 | [2][3] |

| IC50 | 1.75 nmol/L | Human Plasma DPP-4 | [4] |

| IC50 | 0.889 nmol/L | Recombinant Human DPP-4 | [4] |

Pleiotropic Effects on Cellular Signaling

Beyond its primary role in glucose homeostasis, teneligliptin exerts a range of pleiotropic effects by modulating key signaling pathways involved in cellular stress, inflammation, and survival.

AMP-Activated Protein Kinase (AMPK) Activation

Teneligliptin has been shown to activate AMPK, a central regulator of cellular energy metabolism.[5] Activated AMPK (phosphorylated AMPK or p-AMPK) plays a crucial role in various tissues, including the liver and heart, by promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

In the liver, AMPK activation by teneligliptin leads to the downregulation of genes involved in lipogenesis, contributing to the amelioration of hepatic steatosis.[5] Furthermore, AMPK can negatively regulate the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[6]

Quantitative Data: AMPK Activation

| Biomarker | Effect | Tissue/Cell Type | Reference |

| p-AMPK/AMPK ratio | Significantly increased | Livers of NAFLD model mice | [5] |

| p-AMPK levels | Increased | Primary mouse cardiomyocytes under high glucose | [7] |

Attenuation of Oxidative and Endoplasmic Reticulum (ER) Stress

Teneligliptin exhibits potent antioxidant properties, mitigating the deleterious effects of hyperglycemia-induced oxidative stress. It has been shown to reduce the generation of reactive oxygen species (ROS) and upregulate the expression of Nrf2-target genes, which are key components of the cellular antioxidant response.[2]

Furthermore, teneligliptin ameliorates ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[2] This is achieved by reducing the expression of key ER stress markers, including Binding-immunoglobulin protein (BIP), Protein kinase R-like endoplasmic reticulum kinase (PERK), Activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP).[2]

Quantitative Data: Oxidative and ER Stress Markers

| Biomarker | Effect | Condition | Cell Type | Reference |

| ROS generation | Dose-dependent decrease | High glucose | HUVECs | [2] |

| p22-phox expression | Reduced | High glucose | HUVECs | [2] |

| ER Stress Markers (BIP, PERK, ATF4, CHOP, IRE1a, ATF6) | Reduced expression | High glucose | HUVECs | [2] |

| GRP78, CHOP, p-PERK, p-IRE1α, ATF6 | Markedly suppressed | Hippocampus of db/db mice | [8] |

Modulation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of type 2 diabetes and its complications. Teneligliptin has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NLRP3 inflammasome.[7] This multi-protein complex is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

In addition to NLRP3 inflammasome inhibition, teneligliptin has been shown to reduce the levels of other inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α).[4]

Quantitative Data: Inflammatory Markers

| Biomarker | Effect | Condition/Model | Reference |

| NLRP3 and Caspase-1 expression | Markedly decreased | Heart of diabetic mice | [7] |

| IL-1β levels | Decreased from 3.4 to 2.8 µmol/mg protein | Heart of diabetic mice | [7] |

| TNF-α levels | Significant reduction from 159.25 to 83.15 pg/mL | T2DM patients on metformin |

Improvement of Endothelial Function

Teneligliptin has been shown to improve vascular endothelial function through various mechanisms. One proposed pathway involves the inhibition of stromal-derived factor-1α (SDF-1α) degradation by DPP-4.[8] Increased levels of active SDF-1α can promote the mobilization of endothelial progenitor cells (EPCs), which contribute to vascular repair and neovascularization.[8]

Additionally, teneligliptin has been associated with increased expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator.[6]

Quantitative Data: Endothelial Function Markers

| Biomarker | Effect | Patient Population | Reference |

| SDF-1α levels | Significantly decreased (indicating less degradation) | T2DM patients with ACS or risk factors | [8] |

| Flow-mediated vascular dilatation (FMD) | Significantly improved | T2DM patients with ACS or risk factors | [8] |

Regulation of Apoptosis and Cell Cycle

Teneligliptin has been shown to influence cell survival and proliferation by modulating the expression of key regulatory proteins. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduces the expression of pro-apoptotic genes like BAX and Caspase-3, while promoting the expression of the anti-apoptotic gene BCL2.[2] It also regulates the expression of cell-cycle inhibitor markers such as p53, p21, and p27, thereby improving proliferation rates.[2]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of teneligliptin on the signaling cascades discussed.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of teneligliptin for DPP-4.

Principle: This is a fluorescence-based assay that measures the cleavage of a non-fluorescent substrate (e.g., H-Gly-Pro-AMC) by DPP-4 to yield a fluorescent product (AMC). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Procedure:

-

Reagent Preparation: Prepare a serial dilution of teneligliptin in assay buffer. Dilute recombinant human DPP-4 enzyme and the substrate H-Gly-Pro-AMC in the same buffer.

-

Assay Setup: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either vehicle (control) or varying concentrations of teneligliptin.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control. The IC50 value is calculated by fitting the data to a dose-response curve.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-AMPK)

Objective: To quantify the change in the phosphorylation status of target proteins following teneligliptin treatment.

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., primary cardiomyocytes, HUVECs) and treat with teneligliptin at desired concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated protein (e.g., anti-p-AMPK) and the total protein (e.g., anti-AMPK). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA expression of target genes (e.g., Nrf2-target genes, ER stress markers) after teneligliptin treatment.

Procedure:

-

Cell Culture and Treatment: Treat cells with teneligliptin as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

High-Glucose Stress Model in Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To investigate the effects of teneligliptin on endothelial cells under hyperglycemic conditions.

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium.

-

Treatment Groups:

-

Normal Glucose (NG): 5 mmol/L glucose.

-

High Glucose (HG): 25 mmol/L glucose.

-

Metabolic Memory (HM): 14 days of high glucose followed by 7 days of normal glucose.

-

-

Teneligliptin Treatment: Add teneligliptin (e.g., 3.0 µmol/L) to the culture medium for the duration of the experiment.

-

Endpoint Analysis: After the treatment period, harvest the cells for downstream analyses such as Western blotting, qRT-PCR, or functional assays (e.g., cell viability, apoptosis assays).

Conclusion

Teneligliptin hydrobromide's impact on cellular signaling is multifaceted, extending far beyond its well-established role as a DPP-4 inhibitor. Its ability to activate AMPK, mitigate oxidative and ER stress, and suppress inflammatory pathways underscores its potential for providing cardiovascular and other organ-protective benefits in patients with type 2 diabetes. The signaling cascades detailed in this guide provide a framework for understanding the pleiotropic effects of teneligliptin and offer avenues for further research into its therapeutic applications. The provided experimental protocols serve as a practical resource for researchers aiming to investigate these pathways in greater detail. A continued exploration of these molecular mechanisms will be crucial for optimizing the clinical use of teneligliptin and for the development of novel therapies targeting these signaling networks.

References

- 1. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bluecrosslabs.com [bluecrosslabs.com]

- 4. Active Stromal Cell–Derived Factor 1α and Endothelial Progenitor Cells are Equally Increased by Alogliptin in Good and Poor Diabetes Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | Sitagliptin Stimulates Endothelial Progenitor Cells to Induce Endothelialization in Aneurysm Necks Through the SDF-1/CXCR4/NRF2 Signaling Pathway [frontiersin.org]

- 8. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical toxicology studies of Teneligliptin hydrobromide

An In-depth Technical Guide on the Preclinical Toxicology of Teneligliptin Hydrobromide

Introduction

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] As with any pharmaceutical agent, a comprehensive evaluation of its safety profile through preclinical toxicology studies is a mandatory prerequisite for clinical use. These studies are designed to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for human trials. This guide provides a detailed overview of the preclinical toxicology of Teneligliptin, summarizing key findings from various non-clinical safety studies. The content is intended for researchers, scientists, and drug development professionals involved in pharmacology and toxicology.

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, Teneligliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion from the pancreas, ultimately leading to improved glycemic control.[3]

References

Methodological & Application

Application Note: High-Throughput Analysis of Teneligliptin Hydrobromide Using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of Teneligliptin hydrobromide in bulk and pharmaceutical formulations using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive framework encompassing sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data, including system suitability, validation parameters, and chromatographic conditions, are summarized for clarity. This document also provides detailed experimental protocols and visual workflows to ensure straightforward implementation in a laboratory setting.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] The accurate and precise quantification of Teneligliptin is crucial for quality control during drug development and manufacturing. This application note presents a validated HPLC-MS method that offers high specificity and sensitivity for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium formate

-

Potassium dihydrogen phosphate

-

Ortho-phosphoric acid

-

HPLC grade water

-

Commercially available Teneligliptin tablets (e.g., Ziten 20mg)[3]

Instrumentation and Analytical Conditions

A liquid chromatography system coupled with a mass spectrometer is utilized for this analysis. The following tables outline the optimized instrumental parameters.

Table 1: HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18 Reverse Phase (e.g., Prontosil C18, 250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile: 3.5 pH Potassium dihydrogen phosphate buffer (60:40 v/v)[4] or Methanol:Ammonium Formate (80:20 v/v)[5][6] |

| Flow Rate | 0.5 - 1.0 mL/min[4][5][6][7] |

| Injection Volume | 10 - 20 µL[5][6][8] |

| Column Temperature | Ambient or 25°C[5][6][9] |

| UV Detection (for HPLC) | 227 nm or 246 nm[4][7][8] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Range (m/z) | 50 to 500[5][6] |

| Dwell Time | 3 seconds[5][6] |

| Internal Standard | Teneligliptin D8 (for bioanalysis)[8] |

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL.[1][2]

Sample Preparation (from Tablets)

-

Weigh and powder 20 tablets to determine the average tablet weight.[3][10]

-

Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[10]

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[3][10]

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection.[3][7][10]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 50 µg/mL[1][2] |

| Correlation Coefficient (r²) | > 0.999[1][4] |

| Accuracy (% Recovery) | 98% - 101%[4] |

| Precision (% RSD) | < 2%[1][4] |

| Limit of Detection (LOD) | 0.109 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.3305 µg/mL[2] |

Visual Workflows

The following diagrams illustrate the key processes in the analytical method development and validation.

Caption: Experimental workflow for Teneligliptin analysis.

Caption: ICH validation parameters for the analytical method.

Conclusion

The HPLC-MS method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis of both bulk drug and pharmaceutical formulations, providing a reliable tool for drug development professionals. The detailed protocols and visual workflows facilitate the straightforward implementation of this method in a laboratory setting.

References

- 1. ijbpas.com [ijbpas.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ijpsr.com [ijpsr.com]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. ijrdo.org [ijrdo.org]

- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Teneligliptin Hydrobromide Enantiomers

Introduction

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a chiral drug used for the treatment of type 2 diabetes mellitus. As with many chiral compounds, the enantiomers of Teneligliptin may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for the separation and quantification of Teneligliptin enantiomers is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. These application notes provide detailed protocols for the chiral separation of Teneligliptin hydrobromide enantiomers using High-Performance Liquid Chromatography (HPLC). Additionally, general methodologies for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are presented as viable alternative techniques, based on established methods for other DPP-4 inhibitors.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method for the chiral separation of Teneligliptin stereoisomers. The method utilizes an immobilized polysaccharide-based chiral stationary phase, which provides excellent resolution and selectivity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chromatographic Column | CHIRALPAK IC-3 (4.6 x 250 mm), 3 µm | [1][2][3] |